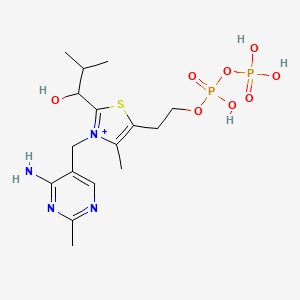
2-Methyl-1-hydroxypropyl-ThPP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-hydroxypropyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into S-(2-methylpropionyl)-dihydrolipoamide-e; which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, Lipoamide and this compound can be converted into S-(2-methylbutanoyl)-dihydrolipoamide and thiamine pyrophosphate through the action of the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, 3-methylcrotonyl CoA carboxylase deficiency type I, the maple syrup urine disease pathway, and methylmalonate semialdehyde dehydrogenase deficiency.
2-methyl-1-hydroxypropylthiamine diphosphate is the diphosphate of thiamine(1+), substituted at C-2 of the thiazole ring by a hydroxylated sec-butyl group. It has a role as a mouse metabolite. It is a 1,3-thiazolium cation, an aminopyrimidine and a thiamine phosphate.
Applications De Recherche Scientifique
Biochemical Applications
2-Methyl-1-hydroxypropyl-ThPP is an intermediate in the metabolic pathway leading to the synthesis of isobutyryl-CoA. This pathway is crucial for the catabolism of branched-chain amino acids, which are essential for energy production and metabolic regulation in organisms.
Metabolic Pathway Involvement
- Degradation of Amino Acids : The compound is formed from 3-methyl-2-oxobutanoate through the action of the enzyme 2-oxoisovalerate dehydrogenase. This step is critical in the degradation process of valine, leucine, and isoleucine, which are vital for various physiological functions .
- Role in Energy Production : By facilitating the breakdown of these amino acids, this compound contributes to energy metabolism and the regulation of metabolic pathways that are essential for maintaining homeostasis in living organisms.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in compounds like this compound due to their potential therapeutic benefits.
Drug Development
- Metabolic Disorders : Given its role in amino acid metabolism, research into this compound may lead to advancements in treating metabolic disorders related to branched-chain amino acids. Understanding its function could help develop therapies for conditions such as maple syrup urine disease .
- Biochemical Markers : The compound may serve as a biomarker for certain metabolic conditions, aiding in diagnostics and monitoring treatment efficacy.
Industrial Applications
While primarily studied for its biochemical roles, there are potential industrial applications for this compound.
Biotechnology
- Enzyme Production : The enzyme systems involved in the conversion of 3-methyl-2-oxobutanoate to this compound can be harnessed for biotechnological applications, including the production of biofuels from organic waste materials.
- Synthesis of Biochemicals : The compound's pathway can be exploited to synthesize valuable biochemicals used in various industries, including food and cosmetics.
Case Studies and Research Findings
Several studies have explored the implications of this compound within metabolic pathways and its potential applications:
Propriétés
Formule moléculaire |
C16H27N4O8P2S+ |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-2-methylpropyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N4O8P2S/c1-9(2)14(21)16-20(8-12-7-18-11(4)19-15(12)17)10(3)13(31-16)5-6-27-30(25,26)28-29(22,23)24/h7,9,14,21H,5-6,8H2,1-4H3,(H4-,17,18,19,22,23,24,25,26)/p+1 |
Clé InChI |
SSYCSHKTIOHFEZ-UHFFFAOYSA-O |
SMILES canonique |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C(C)C)O)CCOP(=O)(O)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















